Tris(tert-butoxy)silanol

Description

Properties

IUPAC Name |

hydroxy-tris[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDBBQREZCVBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311474 | |

| Record name | Tris(tert-butoxy)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18166-43-3 | |

| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 243646 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18166-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(tert-butoxy)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-t-butoxysilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Tris(tert-butoxy)silanol?

An In-depth Technical Guide to the Chemical Properties of Tris(tert-butoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, a versatile organosilicon compound. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, with the CAS number 18166-43-3, is a white crystalline solid at room temperature.[1] It is characterized by the presence of three bulky tert-butoxy (B1229062) groups and a hydroxyl group attached to a central silicon atom. This structure imparts unique reactivity and physical properties to the molecule.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₈O₄Si[2][3][4] |

| Linear Formula | ((CH₃)₃CO)₃SiOH[1][5][6] |

| Molecular Weight | 264.43 g/mol [3][4][5] |

| Appearance | White crystals or powder[1] |

| CAS Number | 18166-43-3[2][4][7] |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 63-65 °C (lit.)[5][6][8][9][10] |

| Boiling Point | 205-210 °C (lit.)[5][6][9][10] |

| Density | 0.92 g/cm³ |

| Vapor Pressure | 5–10 Torr at 80°C |

| Solubility | Not miscible or difficult to mix in water.[11] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | A sharp O-H stretching band is observed near 3719 cm⁻¹, confirming the presence of the silanol (B1196071) group.[12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ²⁹Si NMR are used to confirm the molecular structure and purity. The ²⁹Si NMR chemical shifts for silanol groups are typically in the range of 38–45 ppm.[12] |

| Mass Spectrometry | Used to verify the molecular weight and fragmentation patterns. Key fragments have been observed at m/z values of 207, 151, and 95.[12] |

Reactivity and Stability

This compound is a stable compound under anhydrous conditions due to the steric hindrance provided by the bulky tert-butoxy groups.[12] However, it is sensitive to moisture and will slowly decompose in the presence of water or moist air, liberating t-butanol.[2][13] It is incompatible with strong oxidizing agents, strong acids, and halogens.[2][13]

The primary reactivity of this compound stems from its silanol group, which can react with various substrates. It is a key precursor in materials science, particularly for the deposition of silicon-based thin films.[12]

Key Reactions:

-

Reaction with Metal Alkyl Amides: this compound reacts with various metal alkyl amides, such as tetrakis(dimethylamino)-hafnium, to act as a precursor for the vapor deposition of metal silicates.[5][9][10][14][15][16]

-

Atomic Layer Deposition (ALD) of Silicon Dioxide: It serves as a crucial precursor for the ALD of highly conformal silicon dioxide (SiO₂) thin films.[9][10][12][14] In this process, it reacts with a surface, often catalyzed by a compound like trimethylaluminum (B3029685) (TMA), to deposit SiO₂ layers.[12]

Experimental Protocols

The following are generalized experimental protocols for the determination of the key chemical and physical properties of this compound.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which the solid this compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount of the powdered sample into the open end of the capillary tube and pack it down by tapping.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of this compound at atmospheric or reduced pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a sample of this compound and a few boiling chips in the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

-

Infrared (IR) Spectroscopy (Thin Solid Film Method)

This technique is used to identify the functional groups present in this compound.

-

Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Procedure:

-

Dissolve a small amount of this compound in a few drops of a volatile solvent.

-

Apply a drop of the solution to the surface of a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃).

-

Procedure:

-

Dissolve an appropriate amount of this compound in a deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For organosilicon compounds, ²⁹Si NMR can also be performed to provide further structural information.

-

Visualizations

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the chemical characterization of a compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Atomic Layer Deposition (ALD) Cycle using this compound

This diagram illustrates a simplified cycle of Atomic Layer Deposition (ALD) for silicon dioxide using this compound and a metal catalyst like trimethylaluminum (TMA).

Caption: A simplified schematic of an ALD cycle for SiO₂ deposition.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. quantumzeitgeist.com [quantumzeitgeist.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. Experimental reporting [rsc.org]

- 16. How To [chem.rochester.edu]

Tris(tert-butoxy)silanol synthesis and characterization methods.

An In-depth Technical Guide to the Synthesis and Characterization of Tris(tert-butoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBOS), with the chemical formula ((CH₃)₃CO)₃SiOH, is a sterically hindered organosilicon compound of significant interest in materials science, catalysis, and chemical synthesis.[1] Its unique structure, featuring three bulky tert-butoxy (B1229062) groups attached to a silicon atom with a single hydroxyl group, imparts high thermal stability and controlled reactivity.[2] This makes it an invaluable precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of high-purity silicon dioxide (SiO₂) thin films, which are critical in the microelectronics industry.[1][3] Furthermore, TBOS serves as a molecular model for isolated silanol (B1196071) groups on silica (B1680970) surfaces, aiding in the study of surface chemistry and catalysis.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and key analytical data.

Synthesis of this compound

The most common and effective method for synthesizing this compound is a two-step process involving the formation of a chlorosilane intermediate followed by controlled hydrolysis.[1] This route is favored for its high yield and purity of the final product. An alternative, less common method involves the alcoholysis of silicon disulfide.[1][4]

Primary Synthesis Route: The Chlorosilane Pathway

This synthesis proceeds in two distinct stages:

-

Formation of Tris(tert-butoxy)chlorosilane : Silicon tetrachloride (SiCl₄) is reacted with tert-butanol (B103910).

-

Hydrolysis : The resulting tris(tert-butoxy)chlorosilane is hydrolyzed to yield the final product, this compound.

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

Silicon tetrachloride (SiCl₄)

-

tert-Butanol ((CH₃)₃COH), anhydrous

-

Hexanes, anhydrous

-

Pyridine (B92270) or Calcium Chloride (CaCl₂), anhydrous

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

Step 1: Synthesis of Tris(tert-butoxy)chlorosilane

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

In the flask, prepare a solution of silicon tetrachloride in anhydrous hexanes. Cool the solution to between -40°C and 0°C using an appropriate cooling bath (e.g., dry ice/acetone).

-

Slowly add a solution of 3 molar equivalents of anhydrous tert-butanol in anhydrous hexanes to the cooled SiCl₄ solution via the dropping funnel over several hours. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

The reaction produces gaseous HCl, which should be vented through a scrubber (e.g., a sodium hydroxide (B78521) solution).

-

The resulting mixture contains the intermediate, tris(tert-butoxy)chlorosilane. This intermediate can be isolated by fractional distillation, or the crude mixture can be used directly in the next step after filtering any solid byproducts.

Step 2: Hydrolysis to this compound

-

Cool the solution containing tris(tert-butoxy)chlorosilane to 0°C in an ice bath.

-

Add an acid scavenger, such as pyridine or anhydrous calcium chloride, to the mixture. This is critical to neutralize the HCl formed during hydrolysis, which would otherwise catalyze the condensation of the silanol product into siloxanes.[1]

-

Slowly add a stoichiometric amount of deionized water to the reaction mixture with vigorous stirring.

-

Allow the reaction to proceed at 0-25°C for 3-6 hours.[1]

-

After the reaction is complete, perform a workup. If pyridine was used, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the solid this compound by recrystallization from a suitable solvent (e.g., hexanes) or by sublimation to obtain a white crystalline solid.

Physical and Chemical Properties

This compound is a white, moisture-sensitive solid at room temperature.[3][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₈O₄Si | [6][7] |

| Molecular Weight | 264.43 g/mol | [7][8] |

| Appearance | White crystals or powder | [5] |

| Melting Point | 63-65 °C | [6][8] |

| Boiling Point | 205-210 °C | [8] |

| 73 °C / 5 mmHg | [8] | |

| Density | 0.947 g/cm³ | [6] |

| Vapor Pressure | 0.00145 mmHg at 25°C | [6] |

| Flash Point | 113.1 °C | [6] |

| Sensitivity | Moisture sensitive | [5][6] |

| Storage Temperature | 2-8 °C (below 5 °C recommended) | [1][6] |

Characterization Methods

The structure and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.

Figure 2: Workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the key spectral features used to identify and confirm the synthesis of this compound.

| Technique | Key Feature | Characteristic Value / Observation | Reference(s) |

| ²⁹Si NMR | Chemical Shift (δ) | ~ 38–45 ppm | [1] |

| ¹H NMR | Chemical Shifts (δ) | Confirms tert-butoxy and silanol protons | [1] |

| IR Spectroscopy | O-H Stretch | Sharp band near 3719 cm⁻¹ | [1] |

| Si-O-C Stretch | Strong absorption in the 950-810 cm⁻¹ range | [9] | |

| Mass Spectrometry | Molecular Ion Peak | Confirms molecular weight (264.43 g/mol ) | [1][7] |

General Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a standard NMR tube.

-

Acquire ¹H and ²⁹Si NMR spectra on a high-field NMR spectrometer.

-

The presence of a signal in the 38-45 ppm range in the ²⁹Si spectrum is indicative of the silanol group.[1] The ¹H NMR will show a large singlet for the 27 equivalent protons of the tert-butoxy groups and a smaller, sharp singlet for the silanol proton.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample for analysis. For a solid product, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

The key diagnostic peak is a sharp O-H stretching band around 3719 cm⁻¹, which confirms the presence of the non-hydrogen-bonded silanol group.[1] Broader bands between 3100-3540 cm⁻¹ may indicate the presence of coordinated water or intermolecular hydrogen bonding.[10]

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Analyze the sample using a mass spectrometer, typically with an Electron Ionization (EI) source.

-

The resulting mass spectrum should be analyzed to confirm the molecular weight and to study the fragmentation pattern, which can provide further structural confirmation.[1]

-

Applications

This compound is a versatile compound with primary applications in:

-

Semiconductor Manufacturing: It is a key precursor for the atomic layer deposition (ALD) of highly conformal and pure silicon dioxide (SiO₂) thin films, essential for fabricating microelectronic devices.[1][11]

-

Catalysis: It serves as a ligand in the synthesis of well-defined heterogeneous catalysts and as a molecular model to study grafting mechanisms on silica surfaces.[1][2]

-

Materials Science: It is used in the vapor phase deposition of metal silicates, such as hafnium silicate (B1173343) glass films, for various nanolaminate structures.[6][11]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- 1. This compound|High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 4. Tris(tert-butoxy)silanethiol - Wikipedia [en.wikipedia.org]

- 5. This compound | TBS | C12H28O4Si - Ereztech [ereztech.com]

- 6. lookchem.com [lookchem.com]

- 7. Tri-t-butoxysilanol | C12H28O4Si | CID 316157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 三(叔丁氧基)硅烷醇 99.999% | Sigma-Aldrich [sigmaaldrich.com]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. scientificlabs.com [scientificlabs.com]

A Technical Guide to Tris(tert-butoxy)silanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(tert-butoxy)silanol, a key organosilicon compound. It details its molecular structure, physicochemical properties, and significant applications in materials science and chemical synthesis, with a focus on its role as a precursor in deposition techniques.

Molecular Structure and Properties

This compound, with the chemical formula C12H28O4Si, is a silanol (B1196071) compound characterized by a central silicon atom bonded to three tert-butoxy (B1229062) groups and one hydroxyl group.[1][2] The bulky tert-butoxy groups provide significant steric hindrance, which influences its reactivity and stability.[1]

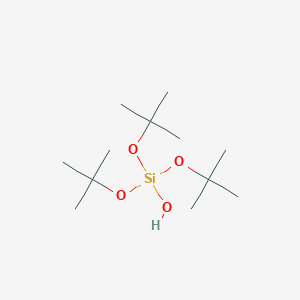

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C12H28O4Si[1][2] |

| Molecular Weight | 264.43 g/mol [1][3] |

| CAS Number | 18166-43-3[1][2] |

| Appearance | White crystals or powder[4] |

| Melting Point | 63-65 °C[2] |

| Boiling Point | 205-210 °C[5] |

| Density | 0.947 g/cm³[2] |

| Vapor Pressure | 0.00145 mmHg at 25°C[2] |

| Solubility | Not miscible or difficult to mix in water[5] |

| IR Spectroscopy (O-H stretch) | ~3719 cm⁻¹ (sharp band)[1] |

| ¹H and ²⁹Si NMR | Confirms molecular structure and purity[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the controlled alcoholysis of silicon tetrachloride (SiCl₄) with tert-butanol (B103910). The following protocol is a generalized procedure based on established synthetic parameters.[1]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

tert-Butanol

-

A nonpolar solvent (e.g., hexanes)

-

Anhydrous conditions

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol in a nonpolar solvent like hexanes.

-

Cool the solution to a subambient temperature, typically between -40°C and 0°C, to control the exothermic reaction and minimize the formation of polysiloxane by-products.[1]

-

Slowly add silicon tetrachloride to the tert-butanol solution while maintaining the low temperature. A molar ratio of 3:1 of tert-butanol to SiCl₄ is crucial for the complete substitution of three chlorine atoms.[1]

-

After the addition is complete, allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) to check for residual SiCl₄.[1]

-

The resulting Tris(tert-butoxy)chlorosilane is then hydrolyzed to yield this compound.

-

The final product can be purified by distillation or recrystallization.

Applications in Deposition Processes

This compound is a critical precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating high-purity, conformal thin films of silicon dioxide (SiO₂).[1][6] It is also used in conjunction with metal alkyl amides for the vapor deposition of metal silicates.[6]

The diagram below illustrates the logical workflow of this compound in a typical ALD/CVD process.

Its utility in these applications stems from its volatility and the ability of the silanol group to react with surfaces and other precursors, leading to the controlled growth of thin films essential for microelectronics and protective coatings.[1] The steric bulk of the tert-butoxy groups also contributes to its stability and controlled reactivity.[1]

References

- 1. This compound|High-Purity Reagent [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Tri-t-butoxysilanol | C12H28O4Si | CID 316157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | TBS | C12H28O4Si - Ereztech [ereztech.com]

- 5. americanelements.com [americanelements.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

A Comprehensive Technical Guide to the Solubility and Stability of Tris(tert-butoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tert-butoxy)silanol, a sterically hindered organosilicon compound, is a key precursor in advanced materials science, particularly in the fabrication of silicon-based thin films and heterogeneous catalysts. Its utility in these applications is intrinsically linked to its solubility and stability characteristics. This technical guide provides an in-depth overview of the solubility and stability of this compound, compiling available data and outlining experimental protocols for its characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize or are considering the use of this versatile compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] The presence of three bulky tert-butoxy (B1229062) groups attached to a silicon atom, along with a reactive silanol (B1196071) (-Si-OH) group, imparts unique chemical and physical properties that dictate its behavior in various chemical environments.[2][3]

| Property | Value | References |

| Chemical Formula | C₁₂H₂₈O₄Si | [4][5] |

| Molecular Weight | 264.43 g/mol | [3][4][5][6] |

| Appearance | White crystalline solid or powder | [1][2] |

| Melting Point | 62-65 °C | [1][7][8][9][10] |

| Boiling Point | 205-210 °C | [1][8][9][10] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic and aqueous solvents is not extensively documented in publicly available literature. However, its structural features—a combination of a polar hydroxyl group and nonpolar, bulky tert-butoxy groups—allow for a qualitative assessment of its solubility based on the "like dissolves like" principle.

Qualitative Solubility Assessment:

-

Nonpolar Organic Solvents (e.g., Hexanes, Toluene): High solubility is expected. Nonpolar solvents are used in its synthesis, indicating good compatibility.[3]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran, Dichloromethane): Moderate to good solubility is anticipated due to the presence of the polar silanol group and the overall organic nature of the molecule.

-

Polar Protic Solvents (e.g., Alcohols): Solubility is likely to be moderate. While the silanol group can engage in hydrogen bonding with protic solvents, the large, hydrophobic tert-butoxy groups may limit overall solubility. Reaction with the solvent is also a possibility over time.

-

Aqueous Solutions: Low solubility is expected. The hydrophobic nature of the three tert-butoxy groups significantly outweighs the hydrophilic character of the single silanol group.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol for determining the solubility of a solid organic compound can be adapted for this compound.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in a constant temperature bath.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the bath temperature.

-

Immediately filter the supernatant using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method. Gas Chromatography (GC) is a common method for purity assessment and could be adapted for quantification.

-

Alternatively, for a gravimetric determination, the solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid this compound can be measured.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the quantified concentration and the volume of the solvent.

-

Stability Profile

This compound is a stable compound under anhydrous conditions but is susceptible to degradation by moisture and heat.[7]

Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis. The presence of moisture, either from the atmosphere or as a contaminant in solvents, can lead to the slow decomposition of the molecule.[3] This process involves the cleavage of the Si-O-C bonds, liberating tert-butanol (B103910) and leading to the condensation of the silanol groups to form siloxanes.

The bulky tert-butoxy groups provide significant steric hindrance around the silicon atom, which kinetically stabilizes the molecule against rapid hydrolysis compared to less hindered alkoxysilanes.[3]

Handling and Storage Recommendations to Ensure Hydrolytic Stability:

-

Store in a tightly sealed container in a dry, well-ventilated area.

-

Handle and store under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Avoid contact with water and moist air.[3]

Thermal Stability

This compound exhibits good thermal stability up to its boiling point, but decomposition occurs at elevated temperatures.

| Stability Parameter | Value / Observation | References |

| Onset of Decomposition | > 205 °C | [3] |

| Decomposition Products | tert-Butanol, organic acid vapors, silicon dioxide | [3][7] |

The thermal decomposition mechanism involves the elimination of the tert-butoxy ligands and subsequent condensation of the silanol moieties.[3]

Analytical Methods for Stability Assessment:

-

Thermogravimetric Analysis (TGA): Used to determine the onset of thermal decomposition and quantify mass loss as a function of temperature.[3]

-

Differential Scanning Calorimetry (DSC): Can be employed to identify endothermic or exothermic events associated with phase transitions and decomposition.[3]

-

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitoring the reaction in a deuterated solvent at elevated temperatures can provide insights into the decomposition pathway and the formation of intermediate species.[3]

Chemical Compatibility

This compound is incompatible with certain classes of chemicals, and co-exposure should be avoided.

| Incompatible Materials | Potential Outcome | References |

| Strong Oxidizing Agents | Vigorous, potentially hazardous reactions. | [7] |

| Strong Acids | Can catalyze the hydrolysis and condensation reactions. | |

| Halogens | Potential for hazardous reactions. |

Conclusion

This compound is a valuable precursor in materials science, with its utility being highly dependent on its solubility and stability. While quantitative solubility data remains sparse, its chemical structure suggests high solubility in nonpolar organic solvents and low solubility in aqueous media. The compound is stable under anhydrous conditions but is sensitive to moisture and elevated temperatures, leading to hydrolysis and thermal decomposition, respectively. Proper handling and storage under an inert atmosphere are crucial to maintain its integrity. The experimental protocols and stability data presented in this guide provide a foundational understanding for researchers and professionals working with this compound, enabling its effective and safe utilization in various applications.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound|High-Purity Reagent [benchchem.com]

- 3. CAS 17906-35-3: Tris(Tert-Pentoxy)Silanol | CymitQuimica [cymitquimica.com]

- 4. Tris(tert-butoxy)silanethiol - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. Tri-t-butoxysilanol | C12H28O4Si | CID 316157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | TBS | C12H28O4Si - Ereztech [ereztech.com]

- 8. chem.ws [chem.ws]

- 9. saltise.ca [saltise.ca]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to Tris(tert-butoxy)silanol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(tert-butoxy)silanol, a key precursor in advanced materials science. It details the compound's chemical identity, its primary applications in semiconductor manufacturing, and protocols for its use. This document also addresses its relevance, or lack thereof, in the fields of drug development and biological signaling pathways based on currently available information.

Compound Identification and Physicochemical Properties

This compound, also known as TBS, is an organosilicon compound valued for its role as a molecular precursor in deposition processes.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 18166-43-3 | [1][2] |

| Linear Formula | ((CH₃)₃CO)₃SiOH | [1] |

| Molecular Formula | C₁₂H₂₈O₄Si | [2] |

| Molecular Weight | 264.43 g/mol | [2] |

| Appearance | White crystals or powder | [3] |

| Melting Point | 63-65 °C | [4] |

| Boiling Point | 205-210 °C | [4] |

| Assay (Purity) | ≥99% | [3] |

| Sensitivity | Moisture sensitive | [3] |

Primary Application: Precursor for Atomic Layer Deposition (ALD)

The principal application of this compound is as a silicon precursor for the deposition of high-quality silicon dioxide (SiO₂) thin films.[4] It is particularly prominent in a technique known as rapid Atomic Layer Deposition (ALD), where it enables exceptionally high growth rates.[2][4]

This process is crucial in the semiconductor industry for creating various components, including:

-

Gate dielectrics in transistors

-

Insulating layers between metal interconnects[2]

-

Dielectric layers in capacitors[2]

This compound reacts with various metal alkyl amides, making it a versatile precursor for the vapor deposition of metal silicates as well.[1][2] For instance, it can be reacted with tetrakis(dimethylamino)-hafnium to deposit hafnium silicate (B1173343) glass films.[2][5]

Experimental Protocol: Rapid ALD of Silicon Dioxide

A key advantage of this compound is its use in catalytic ALD processes, often with trimethylaluminum (B3029685) (TMA) as a catalyst, to achieve very high growth-per-cycle (GPC) rates without a traditional oxidant gas.[2][4] The process involves the initial formation of an aluminum catalyst monolayer, followed by the self-constructing growth of the silicon oxide film upon introduction of the silanol (B1196071) precursor.[1]

A. General Workflow:

The rapid ALD cycle typically consists of four steps:

-

TMA Pulse: A pulse of trimethylaluminum (TMA) is introduced into the reactor to form a catalytic layer on the substrate.

-

TMA Purge: The reactor is purged with an inert gas (e.g., Argon) to remove any unreacted TMA and gaseous byproducts.

-

This compound Pulse: The silanol precursor is pulsed into the reactor, where it reacts with the catalyst layer, leading to the rapid growth of a SiO₂ film.

-

Precursor Purge: A final purge with inert gas removes unreacted silanol and byproducts before the next cycle begins.

B. Visualization of the ALD Workflow:

Caption: A typical workflow for a rapid Atomic Layer Deposition (ALD) cycle using a catalyst and a silicon precursor.

C. Process Parameters and Film Properties:

The properties of the deposited SiO₂ films are highly dependent on the ALD process parameters. While some studies focus on the similar precursor Tris(tert-pentoxy)silanol (TPS), the principles are analogous. Using a TMA catalyst, growth rates for SiO₂ can be exceptionally high.

| Parameter | Typical Value | Notes |

| Substrate Temperature | 120 - 250 °C | Lower temperatures can reduce the cross-linking rates, leading to higher growth.[3][4] |

| TMA Pulse Time | 0.02 - 2 s | The amount of TMA catalyst is critical and must be optimized.[1] |

| TMA Purge Time | 4 - 60 s | Sufficient time is needed to prevent unwanted gas-phase reactions.[1] |

| Silanol Pulse Time | 10 - 110 s | Longer pulses can increase film thickness per cycle.[1] |

| Silanol Purge Time | 10 - 600 s | A long purge is required due to the nature of the rapid growth mechanism.[1][2] |

The resulting films are generally smooth, amorphous, and free of carbon.[4]

| Film Property | Reported Value | Reference |

| Growth Per Cycle (GPC) | >12 nm/cycle | [4] |

| Film Density | ~2.0 - 2.2 g/cm³ | [6] |

| Breakdown Strength | 6.20 - 7.42 MV/cm | [6] |

| O/Si Ratio | ~2.1 | [6] |

Relevance in Drug Development and Biological Signaling

Despite the term "biochemical pathways" appearing in some literature, its context is limited to the chemical reactions forming metal silicates for material science applications.[1][4] Extensive searches for direct applications of this compound in drug development, as a therapeutic agent, or its involvement in biological signaling pathways have yielded no significant findings. Its high reactivity and moisture sensitivity make it generally unsuitable for direct biological applications. Therefore, for professionals in drug development, this compound should be considered a specialized chemical for materials science and semiconductor fabrication rather than a compound with direct pharmacological relevance.

References

Spectroscopic Profile of Tris(tert-butoxy)silanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(tert-butoxy)silanol, a key intermediate in materials science and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

Introduction

This compound, with the chemical formula ((CH₃)₃CO)₃SiOH, is a sterically hindered silanol (B1196071) that finds application as a precursor for the synthesis of various silicon-containing materials, including catalysts and thin films. Its unique structure, featuring three bulky tert-butoxy (B1229062) groups, imparts notable stability. Accurate and detailed spectroscopic data are crucial for its characterization and quality control in research and industrial applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. A key feature is the sharp O-H stretching band, which is indicative of the silanol group[1]. Another characteristic absorption is a broad band in the fingerprint region associated with the Si-OH bond.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Appearance |

| O-H | Stretching | ~3719 | Sharp |

| Si-OH | Stretching/Bending | 950 - 810 | Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the hydroxyl proton (Si-OH) and a singlet for the protons of the three equivalent tert-butoxy groups. The chemical shift of the hydroxyl proton can be variable and is dependent on factors such as solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum should exhibit two distinct signals corresponding to the quaternary and methyl carbons of the tert-butoxy groups.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment. For silanols, the chemical shifts are typically found in a characteristic range. Published data indicates that ²⁹Si NMR chemical shifts around 38–45 ppm are indicative of silanol groups[3].

Experimental Protocols

Detailed experimental procedures are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline general protocols for NMR and IR analysis of this compound.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of organosilanols is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). The use of an internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for accurate chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon environment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon.

-

²⁹Si NMR: Specialized pulse sequences, such as inverse-gated decoupling, may be employed to obtain quantitative ²⁹Si spectra. Due to the low natural abundance and potentially long relaxation times of the ²⁹Si nucleus, a longer acquisition time may be necessary.

-

IR Spectroscopy

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common technique for IR analysis.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet[4][5].

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Molecular Structure and Data Acquisition Workflow

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Safety and Handling of Tris(tert-butoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tris(tert-butoxy)silanol (CAS No. 18166-43-3), a versatile silicon-containing compound utilized in materials science and chemical synthesis. Due to its reactivity and specific handling requirements, a thorough understanding of its properties and associated hazards is crucial for safe laboratory operations.

Executive Summary of Safety Information

This compound is a solid that is irritating to the skin, eyes, and respiratory tract.[1][2] It is also moisture-sensitive and will slowly decompose in the presence of moist air or water to release tert-butanol.[3] Proper handling procedures, including the use of personal protective equipment (PPE) and adherence to appropriate storage and disposal protocols, are mandatory to minimize risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

Signal Word: WARNING[4]

Pictograms:

-

GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₈O₄Si | [4][5][6] |

| Molecular Weight | 264.43 g/mol | [1][4] |

| Appearance | White solid (crystals or powder) | [4] |

| Melting Point | 63-65 °C (lit.) | [6] |

| Boiling Point | 205-210 °C (lit.) | |

| Density | 0.89 g/cm³ at 20 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Sensitivity | Moisture sensitive | [3][4][6] |

Toxicological Information

A thorough investigation of the toxicological properties of this compound has not been completed.[2] No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are currently available for this specific compound. The known hazards are based on its irritant properties.

| Exposure Route | Symptoms and Effects | Source(s) |

| Inhalation | May cause respiratory tract irritation, coughing, and sneezing. | [1][2] |

| Skin Contact | Causes skin irritation, which may include redness, itching, and a burning sensation. | [1][2] |

| Eye Contact | Causes serious eye irritation, characterized by stinging, tearing, redness, and swelling. | [1][2] |

| Ingestion | May be irritating to mucous membranes. | [2] |

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is essential when working with this compound to ensure the safety of personnel and the integrity of the experiment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles. A faceshield (minimum 8-inch) may be necessary if there is a splash hazard.[2]

-

Skin Protection: Chemically compatible gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn.[2]

-

Respiratory Protection: If handling in a way that generates dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[3] If the respirator is the sole means of protection, a full-face supplied-air respirator is recommended.[3]

Handling and Storage

-

Handling:

-

Handle under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.[3]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

-

Storage:

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in section 5.1.

-

Do not touch or walk through the spilled material.[2]

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

-

Wash the spill site after the material has been collected.

Waste Disposal

-

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]

-

Contact a licensed professional waste disposal service.

-

One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Chemical Reactivity and Incompatibilities

-

Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Exposure to moisture.[3] Material slowly decomposes in contact with moist air or water.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and halogens.[3]

-

Hazardous Decomposition Products: Decomposition with moisture or under fire conditions can produce tert-butanol, organic acid vapors, and silicon dioxide.[3]

Visual Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key safety and handling workflows for this compound.

References

The Bulky Shield: A Technical Guide to the Historical Development of Sterically Hindered Silanols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanols, the silicon analogues of alcohols, have long been a subject of interest in organosilicon chemistry. Characterized by the Si-O-H functional group, their inherent tendency to undergo self-condensation to form siloxanes has historically presented a significant challenge to their isolation and study. This technical guide delves into the historical development of sterically hindered silanols, a class of compounds where bulky organic substituents kinetically stabilize the silanol (B1196071) moiety, enabling their isolation and unlocking a diverse range of applications. From their initial theoretical consideration to their modern-day use as catalysts, synthetic intermediates, and building blocks in materials science and drug development, we trace the key discoveries and methodologies that have shaped our understanding of these remarkable molecules.

Early Developments and the Challenge of Condensation

The first isolated silanol, triethylsilanol (B1199358) (Et₃SiOH), was reported by Albert Ladenburg in 1871, prepared by the hydrolysis of triethylalkoxysilane.[1] However, the isolation of silanols with smaller substituents proved to be a formidable task due to their rapid condensation to form siloxanes, a reaction catalyzed by both acids and bases. This inherent instability hampered the systematic study of their properties and reactivity for many decades.

The primary pathway for the decomposition of silanols is through intermolecular condensation, as illustrated below. The electrophilicity of the silicon atom and the nucleophilicity of the hydroxyl oxygen facilitate this reaction.

Figure 1: General condensation reaction of silanols to form a siloxane and water.

The Dawn of Steric Hindrance: Isolating the Unstable

The turning point in silanol chemistry came with the realization that bulky substituents surrounding the silicon atom could provide a "steric shield," kinetically hindering the condensation reaction. This principle paved the way for the synthesis and characterization of a variety of stable, sterically hindered silanols.

Key Milestones in the Synthesis of Sterically Hindered Silanols

The development of sterically hindered silanols can be traced through the successful synthesis of progressively bulkier systems.

-

Triisopropylsilanol ((i-Pr)₃SiOH): One of the earlier examples of a relatively stable, sterically hindered silanol. Its synthesis is typically achieved through the hydrolysis of triisopropylsilyl chloride.

-

Di-tert-butylsilanediol (t-Bu)₂Si(OH)₂: The presence of two bulky tert-butyl groups allows for the isolation of the corresponding diol, a feat not easily achievable with smaller substituents.

-

Tris(trimethylsilyl)silanol ((Me₃Si)₃SiOH): This highly hindered silanol, with its three trimethylsilyl (B98337) groups, exhibits remarkable stability.

-

Tri-tert-butylsilanol (t-Bu)₃SiOH: Representing a pinnacle of steric hindrance, the synthesis of tri-tert-butylsilanol proved to be a significant challenge, with early attempts at direct hydrolysis of the corresponding chloride being unsuccessful due to the extreme steric bulk.

The general synthetic approach to these compounds involves the hydrolysis of the corresponding halosiloanes. However, the reactivity of the halosilane is dramatically influenced by the steric bulk of the substituents.

Figure 2: General workflow for the synthesis of sterically hindered silanols via hydrolysis of halosilanes.

Physicochemical Properties: A Comparative Analysis

The introduction of bulky substituents not only imparts stability but also significantly influences the physicochemical properties of silanols. The following tables summarize key quantitative data for a selection of historically significant sterically hindered silanols.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa |

| Trimethylsilanol | (CH₃)₃SiOH | 90.19 | 99 | 0.813 | ~11[2] |

| Triisopropylsilanol | ((CH₃)₂CH)₃SiOH | 174.36 | 196 | 0.878[3][4] | ~14.87 (Predicted)[3] |

| Tris(trimethylsilyl)silanol | ((CH₃)₃Si)₃SiOH | 264.66 | - | 0.859 | - |

| Tris(tert-butoxy)silanol | ((CH₃)₃CO)₃SiOH | 264.43 | - | - | - |

Table 1: Physical Properties of Selected Sterically Hindered Silanols.

| Compound | Si-O Bond Length (Å) | O-H Bond Length (Å) | Si-O-H Bond Angle (°) |

| Cyclohexylsilanetriol | 1.608 - 1.637[5] | - | - |

| Tris(trimethylsilyl)silanol | - | - | - |

| Di-tert-butylsilanediol | - | - | - |

| Compound | ¹H NMR (Si-OH) (ppm) | IR (O-H stretch) (cm⁻¹) |

| Trimethylsilanol | 0.14 (in CDCl₃)[2] | ~3750 (isolated)[6] |

| Triisopropylsilanol | - | - |

| Tris(trimethylsilyl)silanol | - | - |

Table 3: Spectroscopic Data for the Silanol Group.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key sterically hindered silanols, compiled from literature sources.

Synthesis of Triisopropylsilanol

Triisopropylsilanol can be prepared by the hydrolysis of triisopropylsilyl chloride.

Procedure:

-

To a solution of triisopropylsilyl chloride (1 equiv.) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107), is added a mixture of water (excess) and a weak base (e.g., triethylamine (B128534) or pyridine, 1.1 equiv.) at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford pure triisopropylsilanol.

Synthesis of Tris(trimethylsilyl)silanol

The synthesis of tris(trimethylsilyl)silanol involves the hydrolysis of the corresponding silyl (B83357) halide.

Procedure:

-

Tris(trimethylsilyl)silyl halide (e.g., bromide or iodide) is dissolved in a suitable solvent mixture, such as tetrahydrofuran and water.

-

A base, such as an amine, is added to neutralize the hydrohalic acid formed during the reaction.

-

The mixture is stirred at room temperature for a sufficient period to ensure complete hydrolysis.

-

The product is then extracted into an organic solvent, and the organic layer is washed with water and brine.

-

After drying and removal of the solvent, the product can be purified by crystallization or sublimation.

Applications in Drug Development and Organic Synthesis

The unique properties of sterically hindered silanols have led to their application in various aspects of drug development and organic synthesis.

-

Hydrogen-Bond Donors: The hydroxyl group of silanols can act as a hydrogen-bond donor, influencing molecular recognition and crystal engineering.[7]

-

Catalysis: Certain silanols have been shown to act as catalysts or pre-catalysts in a range of organic transformations.

-

Synthetic Intermediates: Their stability allows them to be used as versatile building blocks for the synthesis of more complex organosilicon compounds and materials.

-

Bioisosteres: In drug design, the silanol group can be used as a bioisostere for other functional groups, such as carboxylic acids, potentially modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Figure 3: Key application areas of sterically hindered silanols.

Conclusion

The historical journey of sterically hindered silanols is a testament to the power of fundamental chemical principles in overcoming synthetic challenges. The concept of steric shielding has transformed silanols from transient intermediates into a versatile class of isolable and highly useful compounds. For researchers in drug development and materials science, the continued exploration of their synthesis, properties, and applications promises to yield further innovations, solidifying the vital role of sterically hindered silanols in modern chemistry.

References

- 1. Triisopropylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. Trimethylsilanol - Wikipedia [en.wikipedia.org]

- 3. This compound|High-Purity Reagent [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. HYDROGEN BONDING TO SILANOLS [ch.ic.ac.uk]

Key Differences Between Silanols and Siloxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between silanols and siloxanes, two key classes of organosilicon compounds. With a focus on their chemical structure, properties, reactivity, and applications in research and drug development, this document aims to serve as a valuable resource for professionals in the scientific community.

Core Chemical Structures

The foundational difference between silanols and siloxanes lies in their core chemical structure. Silanols are characterized by the presence of at least one hydroxyl (-OH) group directly bonded to a silicon atom (Si-OH). They are analogous to alcohols in organic chemistry. Siloxanes, on the other hand, feature a repeating silicon-oxygen backbone (Si-O-Si). These are analogous to ethers in organic chemistry.

dot

An In-depth Technical Guide to the Brønsted Acidity of Fluorinated Tris(tert-butoxy)silanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Brønsted acidity of fluorinated Tris(tert-butoxy)silanol derivatives. It details the dramatic increase in acidity observed upon fluorination, presents quantitative data, outlines experimental protocols for synthesis and characterization, and illustrates key concepts through logical diagrams.

Introduction: The Impact of Fluorination on Silanol (B1196071) Acidity

Silanols, compounds containing the Si-OH functional group, are analogues of alcohols and are generally considered weak Brønsted acids.[1][2] Their acidity is a critical factor in their chemical reactivity, influencing their tendency to form hydrogen bonds and participate in condensation reactions to form siloxanes.[2] A prominent example of a sterically hindered, stable silanol is this compound, ((CH₃)₃CO)₃SiOH.[3][4]

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and acidity.[5][6] In the context of silanols, perfluorination of the alkoxy substituents leads to a profound increase in the Brønsted acidity of the Si-OH proton. This enhancement is attributed to the strong electron-withdrawing inductive effect of the numerous fluorine atoms, which stabilizes the resulting conjugate base (silanolate).[1] The perfluorinated derivative, {(F₃C)₃CO}₃SiOH, exhibits an acidity that is orders of magnitude higher than its non-fluorinated counterpart and even surpasses that of many previously known silanols.[1][7]

Quantitative Acidity Data

The substitution of hydrogen with fluorine on the tert-butoxy (B1229062) groups results in a dramatic decrease in the pKa value, signifying a substantial increase in Brønsted acidity. The calculated pKa values in acetonitrile (B52724) (MeCN) highlight this significant difference.

| Compound | Common Name | Calculated pKa (in MeCN) |

| ((CH₃)₃CO)₃SiOH | This compound | 28.1 |

| {(F₃C)₃CO}₃SiOH | Tris(perfluoro-tert-butoxy)silanol | 11.2 |

| Si(OH)₄ | Orthosilicic Acid | 24.5 |

| (CF₃)₃COH | Perfluoro-tert-butyl alcohol | 11.4 |

| CH₃COOH | Acetic Acid | 22.3 |

Table 1: Comparison of calculated pKa values for selected silanols and other common acids in acetonitrile. Data sourced from computational studies.[7]

Experimental Protocols

Synthesis of Tris(perfluoro-tert-butoxy)silanol ({(F₃C)₃CO}₃SiOH)

The synthesis of the highly acidic perfluorinated silanol is a two-step process starting from commercially available materials.[1]

Step 1: Synthesis of Tris(perfluoro-tert-butoxy)chlorosilane ({(F₃C)₃CO}₃SiCl)

-

Reaction: Silicon tetrachloride (SiCl₄) is reacted with three equivalents of sodium perfluoro-tert-butoxide (NaOC(CF₃)₃).

-

Procedure: A solution of SiCl₄ in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is treated portionwise with NaOC(CF₃)₃ at a controlled temperature, typically starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature.

-

Work-up: The resulting sodium chloride (NaCl) precipitate is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, {(F₃C)₃CO}₃SiCl, which can be further purified by distillation or crystallization.

Step 2: Hydrolysis to Tris(perfluoro-tert-butoxy)silanol ({(F₃C)₃CO}₃SiOH)

-

Reaction: The chlorosilane intermediate ({(F₃C)₃CO}₃SiCl) is carefully hydrolyzed.

-

Procedure: The chlorosilane is dissolved in an appropriate solvent and treated with a stoichiometric amount of water, often in the presence of a mild, non-nucleophilic base (e.g., pyridine (B92270) or 2,6-lutidine) to act as an HCl scavenger. The reaction is typically stirred at room temperature until completion.

-

Work-up: The ammonium (B1175870) salt byproduct is filtered off, and the solvent is removed from the filtrate. The final product, {(F₃C)₃CO}₃SiOH, is isolated as a crystalline solid and can be purified by recrystallization.[1]

Caption: Synthetic workflow for Tris(perfluoro-tert-butoxy)silanol.

Determination of Brønsted Acidity

The enhanced acidity of {(F₃C)₃CO}₃SiOH is qualitatively and quantitatively demonstrated by its reaction with various bases.

1. Deprotonation by Amines and Pyridines: Unlike typical silanols, which only form hydrogen-bonded complexes, {(F₃C)₃CO}₃SiOH is readily deprotonated by simple bases like triethylamine, pyridine, and 2,6-lutidine.[1]

-

Experimental Procedure: The silanol is dissolved in a suitable solvent (e.g., dichloromethane). The base is added, leading to the formation of the corresponding ammonium silanolate salt.

-

Characterization: The formation of the salt, such as [Et₃NH]⁺[OSi{OC(CF₃)₃}₃]⁻, can be confirmed by spectroscopic methods (NMR, IR) and single-crystal X-ray diffraction. The observation of a distinct N-H proton signal in the ¹H NMR spectrum and the absence of the Si-OH proton signal indicate complete proton transfer.[1]

2. Computational pKa Calculation: Due to the highly reactive nature and potential for condensation, gas-phase and solution-phase (using a solvent model like MeCN) pKa values are often determined computationally using Density Functional Theory (DFT).

-

Methodology: The Gibbs free energies (G) of the silanol (HA), its conjugate base (A⁻), and a proton (H⁺) are calculated. The pKa is then derived from the free energy of the deprotonation reaction (ΔG_deprot). This method allows for a standardized comparison of acidities across different compounds.[7]

Visualization of Chemical Principles

Logical Pathway of Acidity Enhancement

The increased Brønsted acidity is a direct consequence of the electronic effects imparted by the fluorine atoms.

Caption: Inductive effect pathway leading to increased acidity.

Deprotonation Equilibrium

The reaction of the fluorinated silanol with a base demonstrates its acidic character, resulting in the formation of a stable silanolate anion.

Caption: Acid-base reaction of fluorinated silanol with a generic base (B:).

Conclusion

The perfluorination of the tert-butoxy groups in this compound transforms it from a weak acid into a potent Brønsted acid, with an acidity comparable to some mineral acids in non-aqueous media. This dramatic enhancement is driven by the powerful inductive effect of fluorine, which effectively delocalizes the negative charge on the conjugate silanolate base. The ability to synthesize and isolate this highly acidic silanol and its corresponding salts opens new avenues for its use as a catalyst, a reagent in organic synthesis, and a precursor for advanced materials. This guide provides the foundational knowledge for professionals in drug development and materials science to explore the unique chemical properties of these fluorinated silicon compounds.

References

- 1. Perfluorinated Trialkoxysilanol with Dramatically Increased Brønsted Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HYDROGEN BONDING TO SILANOLS [ch.ic.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TBS | C12H28O4Si - Ereztech [ereztech.com]

- 5. sioc.ac.cn [sioc.ac.cn]

- 6. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Bulky Guardian: An In-depth Technical Guide to the Role of tert-Butoxy Groups in Silanol Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanols (R₃SiOH), silicon analogues of alcohols, are fundamental intermediates in sol-gel processes, silicone chemistry, and have emerged as valuable synthons in organic synthesis and materials science. Their reactivity, largely dictated by the nature of the substituents on the silicon atom, governs their propensity to undergo self-condensation to form siloxane bonds (Si-O-Si). This guide provides a comprehensive exploration of the pivotal role of the tert-butoxy (B1229062) group (-OC(CH₃)₃) in modulating the reactivity of silanols. The steric bulk and electronic properties of the tert-butoxy group impart unique characteristics to these molecules, rendering them stable, isolable, and synthetically useful. This document will delve into the synthesis, characterization, and reactivity of tert-butoxy-substituted silanols, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Influence of the tert-Butoxy Group: A Tale of Sterics and Electronics

The primary role of the tert-butoxy group in silanol (B1196071) chemistry is one of steric protection. The large, branching structure of the tert-butyl moiety effectively shields the reactive silanol (Si-OH) group, significantly hindering the intermolecular interactions required for self-condensation. This steric hindrance allows for the isolation and characterization of monomeric and dimeric tert-butoxy silanols, which would otherwise be transient intermediates.

Beyond sterics, the tert-butoxy group also exerts an electronic influence on the silicon center. As an alkoxy group, it is electron-withdrawing through the inductive effect of the oxygen atom, which can influence the acidity of the silanol proton.

Data Presentation: Physicochemical Properties and Spectroscopic Data

The following tables summarize key quantitative data for representative tert-butoxy-substituted silanols, providing a comparative overview of their properties.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Predicted pKa |

| Tris(tert-butoxy)silanol | ((CH₃)₃CO)₃SiOH | 264.43 | 63-65[1] | 205-210 | 11.78 ± 0.53[1] |

| Di(tert-butoxy)silanediol | ((CH₃)₃CO)₂Si(OH)₂ | 206.32 | - | - | - |

| Compound | 29Si NMR Chemical Shift (δ, ppm) | Solvent | Reference |

| This compound | -82.3 | CDCl₃ | Veith et al., 2002 |

| Di(tert-butoxy)silanediol | -94.3 | Not specified | [2] |

| Tris(tert-butoxy)silyl chloride | -71.4 | Not specified | [2] |

| Di(tert-butoxy)silyl dichloride | -75.4 | Not specified | [2] |

| Compound | IR Absorption (cm⁻¹) | Assignment | State | Reference |

| This compound | 3398 | ν(OH), hydrogen-bonded | Solid | [3] |

| This compound | 3680 | ν(OH), free | CHCl₃ solution | [3] |

| This compound | 3391 | ν(OH), hydrogen-bonded | CHCl₃ solution | [3] |

Experimental Protocols

The following are detailed methodologies for the synthesis of key tert-butoxy-substituted silanols, adapted from established literature procedures.

Synthesis of this compound (((CH₃)₃CO)₃SiOH)

Reference: Adapted from Veith, M., et al. (2002). Applied Organometallic Chemistry, 16(1), 52-62.[2]

Materials:

-

Tris(tert-butoxy)silyl chloride (((CH₃)₃CO)₃SiCl)

-

Diethyl ether (anhydrous)

-

Water

-

Sodium sulfate (B86663) (anhydrous)

-

Pentane (B18724) (anhydrous)

Procedure:

-

A solution of tris(tert-butoxy)silyl chloride (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

A stoichiometric amount of water (1.0 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The resulting solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a white solid.

-

The crude product is recrystallized from anhydrous pentane to afford pure this compound.

Characterization:

-

¹H NMR: To confirm the presence of tert-butoxy and silanol protons.

-

²⁹Si NMR: To identify the characteristic chemical shift of the T¹-type silicon.

-

FT-IR: To observe the O-H stretching vibrations.

-

Melting Point: To verify the purity of the compound.

Synthesis of Di(tert-butoxy)silanediol (((CH₃)₃CO)₂Si(OH)₂)

Reference: Adapted from Veith, M., et al. (2002). Applied Organometallic Chemistry, 16(1), 52-62.[2]

Materials:

-

Di(tert-butoxy)silyl dichloride (((CH₃)₃CO)₂SiCl₂)

-

Diethyl ether (anhydrous)

-

Water

-

Triethylamine (B128534) (or other suitable HCl scavenger)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of di(tert-butoxy)silyl dichloride (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

A solution of water (2.0 eq) and triethylamine (2.0 eq) in diethyl ether is added dropwise to the stirred solution. The triethylamine acts as an HCl scavenger, forming triethylammonium (B8662869) chloride.

-

The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 10 hours.

-

The precipitated triethylammonium chloride is removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Characterization:

-

¹H NMR: To confirm the presence of tert-butoxy and silanol protons.

-

²⁹Si NMR: To identify the characteristic chemical shift of the D²-type silicon.

-

FT-IR: To observe the O-H stretching vibrations.

Mandatory Visualization: Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the role of tert-butoxy groups in silanol reactivity.

Caption: Steric hindrance from bulky tert-butoxy groups.

Caption: General pathway for silanol formation and condensation.

Caption: Workflow for synthesis and characterization.

Applications in Research and Drug Development

The stability and unique reactivity of tert-butoxy-substituted silanols make them valuable in several fields:

-

Precursors for Materials: this compound is a key precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity silica (B1680970) (SiO₂) thin films, which are essential in the microelectronics industry.

-

Model Compounds: Their stability allows them to serve as excellent model compounds for studying the fundamental mechanisms of the sol-gel process and the surface chemistry of silica.

-

Catalysis: The silanol group can act as a proton donor or a ligand for metal centers, opening up applications in catalysis.

-

Drug Delivery: While direct applications are still emerging, the principles of using bulky, hydrolyzable groups to control the release of active molecules are relevant to drug delivery system design. The biocompatibility of silica and the ability to functionalize silanols make them attractive for creating novel drug carriers. The controlled hydrolysis of siloxane bonds in a biological environment could be a mechanism for the slow release of therapeutic agents.

Conclusion